(2S)-2-Amino-3,4-dimethylpentanoic acid

Catalog No.
S13798350
CAS No.
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-3,4-dimethylpentanoic acid

Product Name

(2S)-2-Amino-3,4-dimethylpentanoic acid

IUPAC Name

(2S)-2-amino-3,4-dimethylpentanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

VFEDCKXLINRKLV-GDVGLLTNSA-N

Canonical SMILES

CC(C)C(C)C(C(=O)O)N

Isomeric SMILES

CC(C)C(C)[C@@H](C(=O)O)N

(2S)-2-Amino-3,4-dimethylpentanoic acid is a non-canonical amino acid characterized by its unique structure, which includes two methyl groups at the 3 and 4 positions of the pentanoic acid backbone. Its molecular formula is C7H15NO2C_7H_{15}NO_2, and it has a molecular weight of approximately 145.20 g/mol. This compound is also known by various synonyms, including 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid. It exists in a chiral form, with the "S" configuration at the second carbon atom, indicating its stereochemistry .

  • Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
  • Reduction: The carboxyl group may be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Acyl chlorides or anhydrides for acylation reactions.

The biological activity of (2S)-2-amino-3,4-dimethylpentanoic acid is notable due to its structural features. It has been studied for its potential roles in various biological processes, particularly in relation to neurotransmitter systems. Non-canonical amino acids like this compound can influence enzyme activity and receptor interactions, making them valuable in drug design and development .

Several synthesis methods have been developed for (2S)-2-amino-3,4-dimethylpentanoic acid:

  • Branched-chain Amino Acid Precursors: Utilizing naturally occurring branched-chain amino acids as starting materials.
  • Multi-step Organic Synthesis: Involves various organic reactions to construct the desired amino acid structure while ensuring high yield and purity .

These methods often involve careful control of reaction conditions to maintain the integrity of the chiral centers.

(2S)-2-Amino-3,4-dimethylpentanoic acid has several applications:

  • Research Tool: Used in studies involving enzyme mechanisms and protein synthesis.
  • Building Block: Acts as a precursor for synthesizing more complex molecules in pharmaceutical research.
  • Capping Molecule: Employed in DNA-templated library synthesis of small molecules to enhance diversity in macrocycle libraries .

Interaction studies are essential for understanding how (2S)-2-amino-3,4-dimethylpentanoic acid interacts with biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities with specific receptors.
  • In vitro Assays: To evaluate biological activity against target enzymes or receptors.

These studies help elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with (2S)-2-amino-3,4-dimethylpentanoic acid. Here are some notable examples:

Compound NameUnique FeaturesBiological Role
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochlorideContains fluorine atomsInvestigated for enhanced biological activity
(2S)-2-amino-4-methylpentanoic acid (Leucine)One methyl groupEssential amino acid
(2S)-2-amino-3-methylbutanoic acid (Valine)One methyl groupEssential amino acid
(2S)-2-amino-5-fluoropentanoic acidOne fluorine atomExplored for neurotransmitter effects

The uniqueness of (2S)-2-amino-3,4-dimethylpentanoic acid lies in its specific arrangement of methyl groups at the 3 and 4 positions, which may confer distinct biochemical properties compared to these similar compounds. Its potential applications in drug development and biochemical research make it a subject of interest within medicinal chemistry and biochemistry fields.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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